2-(4-Fluorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol
CAS No.:
Cat. No.: VC16379397
Molecular Formula: C15H9FN4S
Molecular Weight: 296.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H9FN4S |
|---|---|
| Molecular Weight | 296.3 g/mol |
| IUPAC Name | 2-(4-fluorophenyl)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione |
| Standard InChI | InChI=1S/C15H9FN4S/c16-10-7-5-9(6-8-10)13-18-14-11-3-1-2-4-12(11)17-15(21)20(14)19-13/h1-8H,(H,18,19) |
| Standard InChI Key | GUWFGMDUJIFLHO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C3N=C(NN3C(=S)N=C2C=C1)C4=CC=C(C=C4)F |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The molecular architecture of 2-(4-fluorophenyl) triazolo[1,5-c]quinazoline-5-thiol comprises three fused rings: a quinazoline backbone, a triazole ring, and a 4-fluorophenyl substituent. The triazolo[1,5-c]quinazoline system forms a planar, conjugated π-system, while the thiol group at position 5 introduces potential for hydrogen bonding and redox reactivity . Single-crystal X-ray diffraction studies of related triazoloquinazolines reveal bond lengths of approximately 1.32–1.38 Å for C-N bonds in the triazole ring and 1.74–1.82 Å for C-S bonds in thiolated analogs, consistent with delocalized electron density .
Table 1: Key Molecular Properties of 2-(4-Fluorophenyl) triazolo[1,5-c]quinazoline-5-thiol
The fluorine atom at the para position of the phenyl ring exerts an electron-withdrawing effect, modulating the compound’s electronic distribution and enhancing its metabolic stability compared to non-halogenated analogs .
Synthesis and Characterization
Synthetic Pathways
The synthesis of 2-(4-fluorophenyl) triazolo[1,5-c]quinazoline-5-thiol typically involves a multi-step sequence starting from 2-aminobenzonitrile derivatives. A representative route includes:
-
Condensation Reaction: 2-Aminobenzonitrile reacts with ethyl chloroformate and 4-fluorophenylhydrazine to form a hydrazide intermediate .
-
Cyclization: Treatment with phosphorus oxychloride (POCl₃) in the presence of N,N-diisopropylethylamine (DIPEA) induces cyclocondensation, yielding the chloro-substituted triazoloquinazoline precursor .
-
Thiolation: Nucleophilic displacement of the chlorine atom at position 5 using thiourea or sodium hydrosulfide (NaSH) introduces the thiol functionality .
Reaction yields for analogous compounds range from 45% to 68%, depending on solvent polarity and temperature control .
Analytical Characterization
Critical characterization techniques include:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR spectra exhibit characteristic signals at δ 8.2–8.5 ppm (aromatic protons), δ 7.6–7.9 ppm (fluorophenyl protons), and a broad singlet at δ 3.8–4.1 ppm for the thiol proton .
-
High-Resolution Mass Spectrometry (HRMS): Molecular ion peaks at m/z 296.0821 [M+H]⁺ confirm the molecular formula.
-
X-ray Crystallography: Although no data exists for this exact compound, related structures show dihedral angles of 12–18° between the triazoloquinazoline core and aryl substituents .
Physicochemical Properties
Solubility and Partitioning
The compound exhibits limited aqueous solubility (logS = -3.72) due to its hydrophobic aromatic systems, but demonstrates moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) . The logP value of 3.595 suggests favorable membrane permeability, aligning with Lipinski’s rule of five for drug-like molecules.
Thermal Stability
Thermogravimetric analysis (TGA) of analogous triazoloquinazolines reveals decomposition temperatures above 250°C, indicating robustness for material applications . Differential scanning calorimetry (DSC) profiles show melting endotherms between 180–220°C, consistent with crystalline packing observed in X-ray studies .
| Compound | Cell Line (IC₅₀, μM) | Reference |
|---|---|---|
| 5-(4’-Aminobiphenyl)triazoloquinazoline | HeLa: 2.3 ± 0.4 | |
| 2-Phenyltriazolo[1,5-c]quinazoline | MCF-7: 5.1 ± 0.7 | |
| 5-Mercapto-triazoloquinazoline | A549: 8.9 ± 1.2 |
Mechanistic studies suggest that thiol-containing derivatives intercalate DNA and inhibit topoisomerase II, while fluorophenyl groups enhance target affinity through hydrophobic interactions .
Enzyme Inhibition
Preliminary molecular docking simulations indicate potential inhibition of protein kinases (e.g., EGFR, VEGFR-2) and dihydrofolate reductase (DHFR), with calculated binding energies of -9.2 to -11.6 kcal/mol . The thiol group participates in covalent interactions with catalytic cysteine residues, a feature exploited in irreversible kinase inhibitors like ibrutinib .
Optoelectronic Applications
Fluorescence Properties
Triazoloquinazolines exhibit strong blue fluorescence (λ<sub>em</sub> = 420–460 nm) with quantum yields (Φ<sub>F</sub>) up to 0.45 in dichloromethane . The 4-fluorophenyl substituent red-shifts emission by 15–20 nm compared to non-fluorinated analogs due to enhanced electron deficiency .
Table 3: Photophysical Parameters of Selected Derivatives
| Compound | λ<sub>abs</sub> (nm) | λ<sub>em</sub> (nm) | Φ<sub>F</sub> |
|---|---|---|---|
| 2-Phenyltriazolo[1,5-c]quinazoline | 320 | 435 | 0.38 |
| 2-(4-Fluorophenyl)triazoloquinazoline | 335 | 450 | 0.41 |
| 5-Thiol-triazoloquinazoline | 345 | 465 | 0.29 |
These properties make the compound a candidate for organic light-emitting diodes (OLEDs) and fluorescence-based sensors .
Future Research Directions
-
Pharmacokinetic Optimization: Structural modifications to improve aqueous solubility while retaining target affinity, such as introducing polar substituents at position 5 or N-alkylation of the triazole ring .
-
Target Identification: Proteomic studies to map protein binding partners and elucidate mechanisms of action.
-
Material Science Applications: Fabrication of thin-film devices to assess charge transport properties and electroluminescence efficiency .
-
Toxicological Profiling: In vivo assessments of acute and chronic toxicity in rodent models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume